1-(2-thienylcarbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to the specified one often involves complex reactions. For example, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides can afford 1,3-thiazole derivatives, which are further processed to produce 1,3,4-thiadiazole derivatives through various reactions, including cyclization and treatment with phenyl isothiocyanate in the presence of KOH (Abdel‐Aziz et al., 2009). These processes highlight the complex chemical reactions involved in synthesizing structurally similar compounds.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various analytical techniques. For instance, the title compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, demonstrates the twisted planes of acetamide and 1,3,4-thiadiazole units, showcasing the intricate molecular geometry characteristic of these compounds (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can vary significantly. For example, 1,3,4-thiadiazoles, pyrazolo[1,5-a]pyrimidines, and thieno[3,2-d]pyrimidines containing the 5-bromobenzofuran moiety were synthesized, showcasing the potential for diverse chemical reactions and the formation of varied structures (Abdelhamid et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior under different conditions. The crystal structure of similar compounds, like 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, has been analyzed, revealing planar conformations except for certain atoms, which aids in understanding the physical properties of these molecules (Yang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and the ability to undergo specific reactions, are critical for the application of these compounds. The synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, show how modifications in the chemical structure can lead to significant differences in biological activity, illustrating the importance of chemical properties analysis (Foroumadi et al., 2005).
properties
IUPAC Name |
1-(thiophene-2-carbonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S2/c15-14(16,17)12-19-20-13(25-12)18-10(22)8-3-5-21(6-4-8)11(23)9-2-1-7-24-9/h1-2,7-8H,3-6H2,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNREFVQEGSWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)C(F)(F)F)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.